molecular formula C13H15FN2O4S B2445563 5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane CAS No. 2418731-69-6

5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane

Cat. No. B2445563
CAS RN: 2418731-69-6
M. Wt: 314.33
InChI Key: IQFORNVCWXEJNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. The fluorosulfonyl group (FSO2-) is a strong electrophile often used in organic synthesis . The pyridine ring is a basic aromatic heterocycle often found in biologically active compounds . The carbonyl group (C=O) is a polar functional group that plays a key role in many chemical reactions . The spirocyclic structure refers to a compound with two rings sharing a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, fluoropyridines can be synthesized through nucleophilic substitution reactions . The introduction of the spirocyclic structure might involve a ring-closing reaction . The exact synthesis would depend on the specific reactions used and the order in which the functional groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorosulfonyl group and a carbonyl group would make the molecule highly polar . The spirocyclic structure could introduce strain into the molecule, affecting its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group is known to undergo a variety of reactions, including nucleophilic addition . The fluorosulfonyl group is a strong electrophile and could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorosulfonyl group could increase the compound’s electronegativity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were a drug, its mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For instance, many fluorinated compounds are highly reactive and must be handled with care .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as its use in drug development or as a reagent in organic synthesis .

properties

IUPAC Name

5-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S/c14-21(18,19)20-11-7-10(8-15-9-11)12(17)16-6-2-5-13(16)3-1-4-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFORNVCWXEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2C(=O)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.4]octane

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